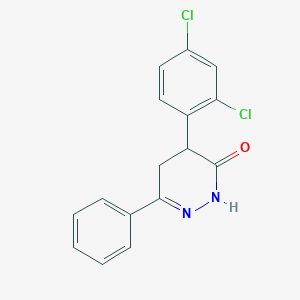

4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with a 2,4-dichlorophenyl group and a phenyl group. The presence of these substituents imparts unique chemical and biological characteristics to the molecule, making it a valuable subject of study in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired pyridazinone compound. The reaction conditions often require refluxing in a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Structure and Characteristics

The compound features a pyridazinone core with dichlorophenyl and phenyl substituents, contributing to its biological activity. Its molecular weight is approximately 319.2 g/mol. The presence of chlorine atoms enhances its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies revealed that it could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in cancer cells |

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Studies have indicated that it can act as an effective insecticide against specific agricultural pests, thus enhancing crop protection strategies .

Herbicidal Activity

In addition to its pesticidal properties, there is evidence supporting its use as a herbicide. Research indicates that it can inhibit the growth of various weed species, making it valuable for agricultural applications aimed at improving crop yields and reducing competition from unwanted plants .

Polymer Development

The unique chemical structure of this compound allows for its incorporation into polymer matrices. This incorporation can enhance the mechanical properties of materials while providing additional functionalities such as UV stability and antimicrobial properties .

Table 3: Material Applications Overview

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Additive | Enhances mechanical properties | Improved durability |

| Coatings | Provides UV stability and antimicrobial effects | Longer lifespan |

Case Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for clinical applications in treating infections caused by resistant strains .

Case Study 2: Agricultural Application

In an agricultural field trial, the compound was tested as a pesticide against aphids on tomato plants. Results showed a marked decrease in pest populations compared to untreated controls, demonstrating its effectiveness in real-world agricultural settings .

Mecanismo De Acción

The mechanism of action of 4-(2,4-dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, the compound may interact with DNA or proteins, disrupting their normal function and exerting cytotoxic effects on cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A herbicide with similar chlorinated phenyl structure.

2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various heterocyclic compounds.

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone: A structurally related compound with similar biological activities.

Uniqueness

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2,4-dichlorophenyl and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Actividad Biológica

4-(2,4-Dichlorophenyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a compound with the chemical formula C16H12Cl2N2O, has been the subject of various studies due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazones with substituted phenyl compounds. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid to yield the desired pyridazinone derivatives. The yield and purity can be assessed using techniques like NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives with electron-withdrawing groups such as dichloro substituents showed enhanced activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as A431 and HT29. The IC50 values for these activities were reported to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating a promising cytotoxic profile .

Table 1: Cytotoxicity Data of this compound

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of monoamine oxidase (MAO). Studies have shown that derivatives can selectively inhibit MAO-A and MAO-B with varying IC50 values, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Table 2: MAO Inhibition Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T3 | 1.57 | 120.8 | High |

| T6 | 4.19 | 107.4 | High |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of halogen substituents on the phenyl ring enhances biological activity. Specifically, compounds with dichloro substitutions showed increased potency against microbial and cancer cell lines compared to their mono-substituted counterparts .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyridazinone derivatives including our compound against Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between halogen substitution and increased antimicrobial activity.

- Cytotoxicity in Cancer Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with this compound compared to controls. This suggests that further development could lead to effective cancer therapies.

Propiedades

IUPAC Name |

5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c17-11-6-7-12(14(18)8-11)13-9-15(19-20-16(13)21)10-4-2-1-3-5-10/h1-8,13H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIYOSADHQQGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NN=C1C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.